molecular formula C6H16ClNO B13452001 4-Amino-2-ethylbutan-1-ol hydrochloride

4-Amino-2-ethylbutan-1-ol hydrochloride

Cat. No.: B13452001
M. Wt: 153.65 g/mol
InChI Key: PCJXTKZTRFKKDA-UHFFFAOYSA-N
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Description

4-Amino-2-ethylbutan-1-ol hydrochloride is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethylbutan-1-ol hydrochloride typically involves the reaction of 2-ethylbutan-1-ol with ammonia or an amine under specific conditions. One common method is the reductive amination of 2-ethylbutan-1-ol using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-ethylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutan-1-ol: Similar structure but lacks the ethyl group.

    2-Amino-2-methylpropan-1-ol: Contains a methyl group instead of an ethyl group.

    4-Amino-3-methylbutan-1-ol: Contains a methyl group on the third carbon.

Uniqueness

4-Amino-2-ethylbutan-1-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on a butane backbone with an ethyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

4-amino-2-ethylbutan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-2-6(5-8)3-4-7;/h6,8H,2-5,7H2,1H3;1H

InChI Key

PCJXTKZTRFKKDA-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN)CO.Cl

Origin of Product

United States

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